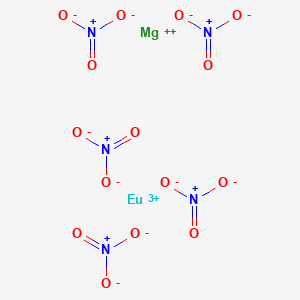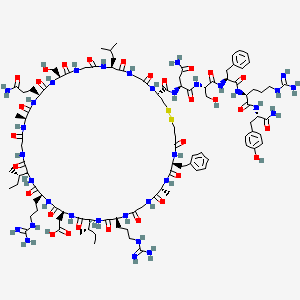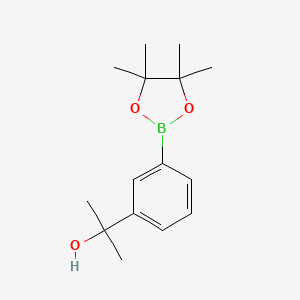
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound can involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also involve the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of this compound is C12H17BO2 . The average mass is 219.088 Da and the monoisotopic mass is 219.143066 Da .Chemical Reactions Analysis
This compound can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
This compound is an oil-like substance at room temperature . The predicted density is 0.99±0.1 g/cm3 . The melting point is 27-31°C (lit.) and the boiling point is 130°C/20mmHg (lit.) . The flash point is 225°F and the vapor pressure is 0.00586mmHg at 25°C . The refractive index is 1.49 .Aplicaciones Científicas De Investigación
Organoboron Compounds in Synthesis
Organoboron compounds like 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol are extensively utilized in cross-coupling reactions. These compounds serve as precursors for the formation of complex molecules through the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides or pseudohalides. This method is widely applied in the synthesis of various organic compounds, including pharmaceuticals, due to its high efficiency, selectivity, and tolerance of various functional groups (Adamczyk-Woźniak et al., 2009).
Application in Organic Light-Emitting Diodes (OLEDs)
The boron-containing compounds are pivotal in the development of organic optoelectronic devices, including OLEDs. The electronic properties of organoboron compounds enable the tuning of the emission color of OLEDs, from green to near-infrared, making them suitable for various applications in display and lighting technologies. This versatility underscores the importance of organoboron compounds in enhancing the performance and color range of OLEDs (Squeo et al., 2020).
Environmental Stability and Degradation
Research into the stability and degradation mechanisms of organoboron compounds, including 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol, is essential for understanding their environmental impact. Studies on the acidolysis of lignin model compounds, which mimic the structural features of organoboron compounds, provide insights into their behavior under various environmental conditions. This knowledge is crucial for the development of sustainable synthetic strategies and for minimizing the environmental footprint of chemical manufacturing processes (Yokoyama, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQWBXXZHNLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674179 |
Source


|
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL | |
CAS RN |
1309980-11-7 |
Source


|
| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


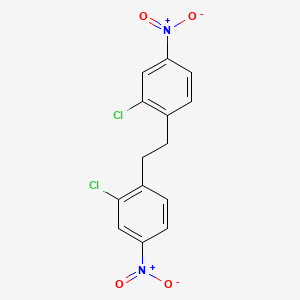
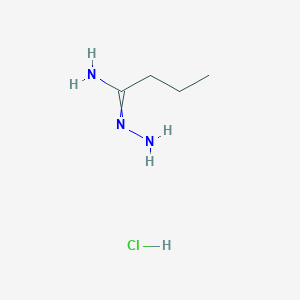
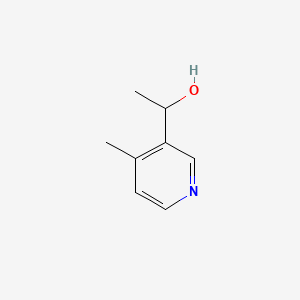

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
